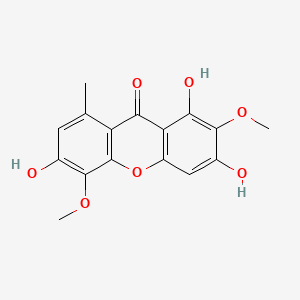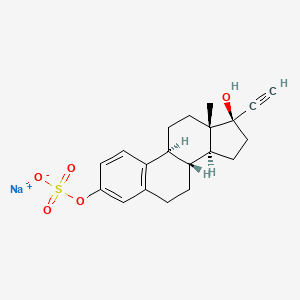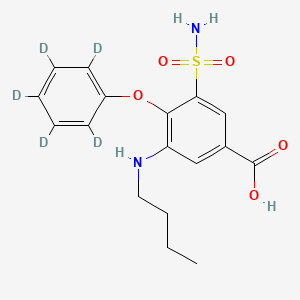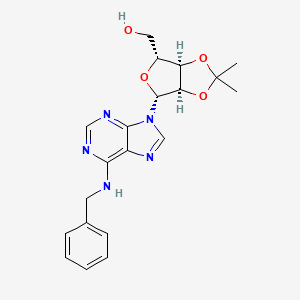
Vanillylamine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylamine-d3 Hydrochloride is a labeled metabolite of Capsaicin . It has a molecular weight of 192.66 and a molecular formula of C8H9D3ClNO2 . It is used for research purposes .
Synthesis Analysis
Vanillylamine is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase . Acylation of vanillylamine using Schotten-Baumann reactions can provide amide derivatives .Molecular Structure Analysis
The molecular formula of Vanillylamine-d3 Hydrochloride is C8H9D3ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
Vanillylamine is an intermediate in the biosynthesis of capsaicin . It is produced from vanillin by the enzyme vanillin aminotransferase . It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .Physical And Chemical Properties Analysis
The molecular formula of Vanillylamine-d3 Hydrochloride is C8H9D3ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production . Biotechnological advancements, such as genetic engineering and metabolic pathway optimization, offer opportunities to enhance production efficiency and cost .
Propriétés
Numéro CAS |
1217899-51-8 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
192.657 |
Nom IUPAC |
4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3; |
Clé InChI |
PUDMGOSXPCMUJZ-NIIDSAIPSA-N |
SMILES |
COC1=C(C=CC(=C1)CN)O.Cl |
Synonymes |
4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride; 4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride; 3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride; α-Aminocreosol-d3 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)




![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
